BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL-
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Overview
Description
BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- typically involves multi-step organic reactions. One common method includes the chlorination and methylation of benz[a]anthracene. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution on the benz[a]anthracene framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including Friedel-Crafts alkylation and halogenation reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benz[a]anthracene derivatives, which can have different functional groups attached, such as hydroxyl, nitro, and sulfonic acid groups .
Scientific Research Applications
BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis. The compound’s molecular targets include nucleic acids and proteins, and it can activate specific signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
7-Methylbenz[a]anthracene: A methylated derivative with similar biological activity.
8-Chlorobenz[a]anthracene: A chlorinated derivative with distinct chemical properties.
Uniqueness
BENZ(a)ANTHRACENE, 8-CHLORO-7-METHYL- is unique due to the presence of both chlorine and methyl groups, which can significantly alter its chemical reactivity and biological interactions compared to its parent compound and other derivatives .
Properties
CAS No. |
63018-67-7 |
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Molecular Formula |
C19H13Cl |
Molecular Weight |
276.8 g/mol |
IUPAC Name |
8-chloro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13Cl/c1-12-15-10-9-13-5-2-3-7-16(13)17(15)11-14-6-4-8-18(20)19(12)14/h2-11H,1H3 |
InChI Key |
XAYRDRGETQOZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2Cl |
Origin of Product |
United States |
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